2-(Cyanomethyl)-6-methylbenzonitrile
Description
2-(Cyanomethyl)-6-methylbenzonitrile is a benzonitrile derivative characterized by a cyanomethyl (-CH₂CN) substituent at the ortho position and a methyl (-CH₃) group at the para position relative to the nitrile (-CN) group.
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(cyanomethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4H,5H2,1H3 |
InChI Key |
DGHRCBAZUBRRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyanomethyl)-6-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone cyanohydrin in the presence of a base such as N-methylmorpholine . The reaction is typically carried out in a solvent like n-hexanes at room temperature for about an hour.
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under solvent-free conditions . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-6-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
2-(Cyanomethyl)-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-6-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with proteins such as tubulin, disrupting microtubule function and leading to cell cycle arrest . This interaction is crucial for its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-(Cyanomethyl)-6-methylbenzonitrile, differing primarily in substituents and functional groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Research Findings and Limitations
- Synthetic Accessibility: Chloro and fluoro analogs (e.g., ) are commercially available at scale, whereas cyanomethyl derivatives may require specialized synthesis due to the instability of nitrile-containing intermediates.
- Thermal Stability: Methoxy and amino-substituted benzonitriles (e.g., ) show better thermal stability compared to halogenated analogs, which may decompose under harsh conditions.
- Data Gaps: Direct experimental data for this compound (e.g., spectral data, toxicity) are absent in the provided evidence, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
